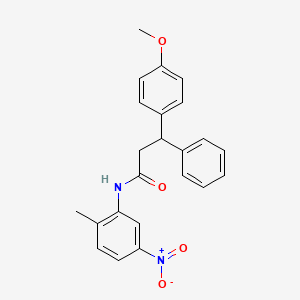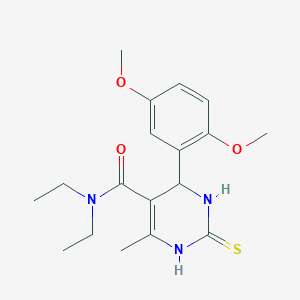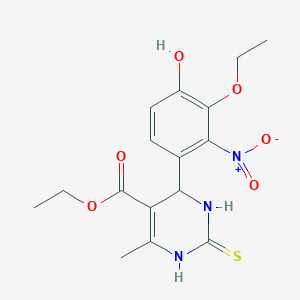
2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.0323340 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Global Trends and Studies Gaps
2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide, commonly associated with 2,4-D herbicide, has seen extensive research focusing on its toxicology and mutagenicity due to its widespread use in agriculture and urban activities. A scientometric review highlights the rapid advancement in studying 2,4-D's toxicological effects, pointing out the significant contributions from the USA, Canada, and China. Research trends indicate a strong focus on occupational risk, neurotoxicity, herbicide resistance, and the effects on non-target aquatic species. The study emphasizes the need for future research to delve into molecular biology, especially gene expression, to further understand 2,4-D's toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact and Ecosystem Toxicity
Another review scrutinizes 2,4-D's environmental fate, behavior, and its ecotoxicological effects on aquatic life, plants, and humans. Despite its low concentration in surface waters in regions of high use, the persistence of 2,4-D in soil, air, and water poses significant risks, suggesting the need for localized mitigation strategies to prevent environmental entry. The review also raises concerns about the potential for increased use of 2,4-D-resistant crops leading to unsafe residue levels in the environment and underscores the urgent need for further research on its long-term environmental impacts (Islam et al., 2017).
Microbial Biodegradation
The role of microorganisms in degrading 2,4-D and its primary degradation metabolite, 2,4-dichlorophenol (2,4-DCP), is explored to understand how these processes can mitigate environmental pollution. This review underlines the importance of microbial remediation in breaking down 2,4-D, highlighting its application in reducing the herbicide's impact on ecosystems and human health (Magnoli et al., 2020).
Sorption to Soil and Organic Matter
An extensive review on the sorption behavior of 2,4-D and related phenoxy herbicides provides insight into how these compounds interact with various environmental matrices, such as soil, organic matter, and minerals. Understanding the sorption processes is crucial for assessing the environmental mobility and bioavailability of 2,4-D, which directly influences its persistence and potential ecotoxicological effects. The review suggests that soil organic matter and iron oxides are significant sorbents for 2,4-D, which could inform strategies for mitigating its environmental impact (Werner, Garratt, & Pigott, 2012).
Wirkmechanismus
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected . The compound mimics natural auxin at the molecular level .
Mode of Action
The compound interacts with its targets by mimicking the action of natural auxin, a type of plant hormone . This results in abnormal growth in sensitive dicots, leading to their eventual death . The compound also alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those affected by 2,4-D. The compound is known to be degraded by various biological agents, including bacteria and fungi . The degradation process involves several enzymes and genes that regulate the degradation of 2,4-D . The compound’s main product of degradation is 2,4-dichlorophenol (2,4-DCP) .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively . These values suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the death of targeted plants due to uncontrolled growth . This is achieved by disrupting normal plant growth processes, leading to abnormalities such as altered cell wall plasticity, increased protein production, and increased ethylene production .
Action Environment
The action of this compound can be influenced by various environmental factors. The compound is highly water-soluble , which means its action can be affected by the presence of water in the environment. It is also known to persist in aquatic systems under certain conditions . The compound’s action can also be influenced by the presence of certain microorganisms in the soil that can degrade it .
Biochemische Analyse
Biochemical Properties
2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the cellular processes involved . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for understanding how this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can also influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7(11(15)14(2)3)16-10-5-4-8(12)6-9(10)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFTBSEVYNGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4051834.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4051843.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051862.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4051875.png)

![{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B4051892.png)

![methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051903.png)
acetic acid](/img/structure/B4051905.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4051921.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B4051930.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4051950.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide](/img/structure/B4051957.png)
